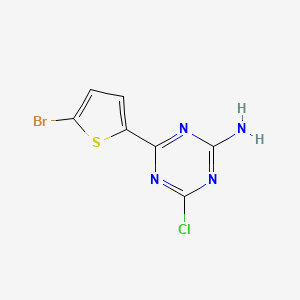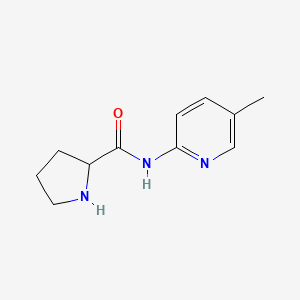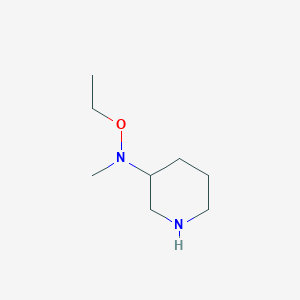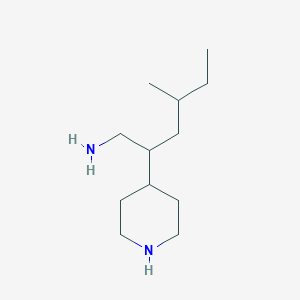
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. The compound features an oxolane ring substituted with an iodomethyl group and a methoxyphenyl group, making it a valuable intermediate in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 3-methoxybenzaldehyde.
Formation of Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid.
Introduction of Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, typically using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxolane ring can lead to the formation of diols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
科学研究应用
(2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs.
Industry: It is utilized in the production of fine chemicals and as a building block in material science.
作用机制
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the target.
相似化合物的比较
Similar Compounds
(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-2-(Chloromethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-2-(Hydroxymethyl)-4-(3-methoxyphenyl)oxolane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2R,4R)-2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane lies in its iodomethyl group, which provides distinct reactivity compared to its bromomethyl and chloromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H15IO2 |
|---|---|
分子量 |
318.15 g/mol |
IUPAC 名称 |
(2R,4R)-2-(iodomethyl)-4-(3-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15IO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1 |
InChI 键 |
JOXRGIQFFMBDBZ-CMPLNLGQSA-N |
手性 SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CI |
规范 SMILES |
COC1=CC=CC(=C1)C2CC(OC2)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)

![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)

![Methyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13185858.png)


